7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Description
7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H26FN5O and its molecular weight is 431.515. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other compounds, it is likely that it interacts with key enzymes or receptors in the cell .
Mode of Action
It is hypothesized that the compound binds to its target, leading to a change in the target’s function . This change could inhibit or enhance the target’s activity, depending on the nature of the target and the specific binding interaction.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s potential interaction with key cellular enzymes or receptors, it is likely that it impacts multiple pathways, leading to downstream effects on cell function .
Pharmacokinetics
The presence of the piperazine and fluorine moieties in the compound may influence its pharmacokinetic properties . These groups could potentially enhance the compound’s absorption and distribution within the body, impacting its bioavailability .
Result of Action
Based on preliminary studies, it appears that the compound may have potential anticancer activity . It has been observed to affect cell viability in certain cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment, as certain functional groups in the compound can gain or lose protons depending on the pH . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluoro, methoxybenzyl, and pyrazolo[1,5-a]pyrimidine groups in the molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O/c1-18-14-24(31-25(28-18)22(16-27-31)19-6-4-3-5-7-19)30-12-10-29(11-13-30)17-20-15-21(26)8-9-23(20)32-2/h3-9,14-16H,10-13,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDMVRSBNHQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)F)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.